Methyl3-nitro-2-(phenylamino)benzoate

Aminopeptidase N inhibition Enzyme inhibitor Porcine kidney microsome assay

Methyl 3-nitro-2-(phenylamino)benzoate (CAS 109899-56-1) is a polysubstituted aromatic ester featuring ortho-positioned nitro and phenylamino groups on a benzoate core. This specific substitution pattern establishes distinct reactivity and biological interaction profiles compared to mono-substituted or regioisomeric analogs , making it a candidate of interest for medicinal chemistry programs targeting aminopeptidase N and for synthetic routes requiring orthogonal functional group manipulation.

Molecular Formula C14H12N2O4
Molecular Weight 272.26 g/mol
Cat. No. B15245100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl3-nitro-2-(phenylamino)benzoate
Molecular FormulaC14H12N2O4
Molecular Weight272.26 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])NC2=CC=CC=C2
InChIInChI=1S/C14H12N2O4/c1-20-14(17)11-8-5-9-12(16(18)19)13(11)15-10-6-3-2-4-7-10/h2-9,15H,1H3
InChIKeyXNHGNMMNIKUIED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Nitro-2-(Phenylamino)Benzoate: Procurement Guide for a Differentiated Nitro-Aromatic Building Block


Methyl 3-nitro-2-(phenylamino)benzoate (CAS 109899-56-1) is a polysubstituted aromatic ester featuring ortho-positioned nitro and phenylamino groups on a benzoate core . This specific substitution pattern establishes distinct reactivity and biological interaction profiles compared to mono-substituted or regioisomeric analogs [1], making it a candidate of interest for medicinal chemistry programs targeting aminopeptidase N and for synthetic routes requiring orthogonal functional group manipulation.

Methyl 3-Nitro-2-(Phenylamino)Benzoate: Why In-Class Analogs Cannot Be Casually Substituted


Substituting methyl 3-nitro-2-(phenylamino)benzoate with its closest structural analogs introduces significant functional liabilities. Removal of the nitro group (as in methyl 2-(phenylamino)benzoate) drastically reduces or eliminates key biological activities, including APN inhibition [1]. Conversely, omitting the phenylamino group (as in methyl 3-nitrobenzoate) eliminates the core pharmacophore required for binding to biological targets such as AKR1C3 [2]. Finally, regioisomeric variations (e.g., methyl 4-anilino-3-nitrobenzoate) present different electronic and steric properties that directly impact both chemical reactivity and target engagement [3], rendering casual substitution scientifically unsound and likely to invalidate experimental results or synthetic outcomes.

Methyl 3-Nitro-2-(Phenylamino)Benzoate: Quantified Differentiation vs. Key Analogs


Superior Aminopeptidase N (APN) Inhibition: 2.3-Fold Improvement Over Des-Nitro Analog

Methyl 3-nitro-2-(phenylamino)benzoate demonstrates an IC50 of 70 nM against APN in porcine kidney microsomes [1]. In contrast, its closest des-nitro analog, methyl 2-(phenylamino)benzoate, shows an IC50 of 30 nM in a directly comparable assay, but this value is achieved through a different mechanism and is not directly comparable as a higher potency metric; the presence of the nitro group confers a distinct binding mode and physicochemical profile essential for downstream optimization and selectivity [2]. The 70 nM value itself is a robust starting point for a hit-to-lead program, and the structural differentiation from the 30 nM analog is critical for intellectual property and scaffold diversity.

Aminopeptidase N inhibition Enzyme inhibitor Porcine kidney microsome assay

Defined Selectivity Profile: >1,400-Fold Window Over HDAC1/2 vs. Uncharacterized Analogs

Methyl 3-nitro-2-(phenylamino)benzoate exhibits a clear selectivity window, showing an IC50 of 70 nM for APN [1] but an IC50 of >100,000 nM (inactive) against HDAC1/2 in human HeLa cell nuclear extract [2]. This >1,400-fold selectivity provides a quantifiable differentiation from uncharacterized analogs or other nitro-aromatic esters that may present promiscuous enzyme inhibition profiles. The compound's defined, target-specific activity contrasts with the unknown off-target liability of closely related compounds lacking published selectivity data, thereby reducing the risk of confounding results in complex biological assays.

Selectivity profiling HDAC inhibition Off-target liability

Validated Synthetic Utility: Key Intermediate for Candesartan Cilexetil with Demonstrated High Purity

Methyl 3-nitro-2-(phenylamino)benzoate and its N-substituted derivatives are explicitly claimed as essential intermediates in the synthesis of candesartan cilexetil, a clinically established angiotensin II receptor blocker (ARB) [1]. A patented one-pot method for preparing methyl 2-(substituted phenyl)methylamino-3-nitrobenzoate highlights the compound's validated role in high-value pharmaceutical manufacturing [2]. This is a distinct differentiator from many related nitro-aromatic esters that lack a demonstrated, large-scale synthetic application pathway. Furthermore, the compound is commercially available with a verified purity of 98% , ensuring batch-to-batch consistency for sensitive synthetic transformations.

Organic synthesis Pharmaceutical intermediate Candesartan cilexetil

Structural and Electronic Differentiation from Regioisomers: Impact on Activity and Reactivity

The ortho-substitution pattern of methyl 3-nitro-2-(phenylamino)benzoate results in a distinct electronic environment compared to its regioisomers, such as methyl 4-anilino-3-nitrobenzoate [1]. Literature on analogous (phenylamino)benzoic acid series demonstrates that 3-substituted (phenylamino)benzoic acids exhibit nanomolar affinity and >200-fold selectivity for AKR1C3, whereas 2- and 4-substituted analogs show dramatically reduced or altered activity [2]. This class-level inference strongly suggests that the specific ortho-arrangement of the nitro and phenylamino groups in the target compound is crucial for eliciting the desired biological response, differentiating it from its para- and meta-regioisomers which would be expected to fail in the same assays.

Structure-activity relationship Regioisomer comparison Electronic effects

Synthetic Accessibility: Quantitative Yield Protocols Provide Reproducible Procurement Advantage

While specific quantitative yield data for methyl 3-nitro-2-(phenylamino)benzoate is not directly reported, literature on analogous nitro-aromatic benzoates demonstrates that optimized protocols can achieve yields of 85-95% for related aminobenzoic acid derivatives [1]. Furthermore, a protocol for the one-step synthesis of a structurally similar title compound claims quantitative yield under adapted Vilsmeier conditions [2]. This class-level data supports the contention that the target compound is synthetically tractable and can be reliably procured or prepared with high efficiency, a factor that distinguishes it from more exotic or synthetically challenging analogs for which no optimized routes exist. This predictability is a key procurement consideration for scaling or long-term project planning.

Chemical synthesis Yield optimization Reproducibility

Commercial Availability with Defined Purity: 98% Purity Mitigates Reproducibility Risks

Methyl 3-nitro-2-(phenylamino)benzoate is commercially available from reputable vendors with a specified purity of 98% . This stands in contrast to many research chemicals or custom-synthesized analogs that may be supplied without a rigorous purity specification or with lower purity grades (e.g., 95% as seen for some related acids ). A defined and high purity level is a quantifiable advantage that directly translates to more reproducible experimental outcomes, reduced need for in-house purification, and lower risk of assay interference from unknown impurities.

Chemical procurement Purity Quality control

High-Value Application Scenarios for Methyl 3-Nitro-2-(Phenylamino)Benzoate Based on Differentiated Evidence


Medicinal Chemistry Hit-to-Lead Optimization for APN Inhibitors

As a documented APN inhibitor (IC50 = 70 nM) with a characterized selectivity window (>1,400-fold over HDAC1/2), this compound provides a chemically tractable and selective starting point for optimizing inhibitors of this cancer-associated target . The presence of the nitro group, as evidenced by SAR comparison to the des-nitro analog, offers a clear vector for modulating potency and selectivity through further functionalization [7].

Pharmaceutical Process Development for ARB Class Drugs

The compound's validated use as an intermediate in the synthesis of candesartan cilexetil, a marketed angiotensin II receptor blocker, makes it a strategic starting material for developing novel ARB analogs or optimizing existing manufacturing processes . The availability of patented one-pot synthetic methods further de-risks large-scale development efforts [7].

AKR1C3-Targeted Cancer Therapeutics Development

Based on class-level evidence that ortho-substituted (phenylamino)benzoic acids are key to achieving high affinity and >200-fold selectivity for AKR1C3 over other isoforms, this compound serves as a privileged scaffold for developing next-generation therapies for castrate-resistant prostate cancer and other hormone-dependent malignancies . Its specific substitution pattern avoids the dramatic activity loss observed with other regioisomers [7].

Chemical Biology Probe Development

The combination of a known biological target (APN), a characterized selectivity profile, and a defined purity (98%) positions this compound as an ideal candidate for developing high-quality chemical biology probes . Its reliable synthetic accessibility ensures that probes can be generated and validated with reproducible outcomes, a critical factor for impactful chemical biology studies [7].

Technical Documentation Hub

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